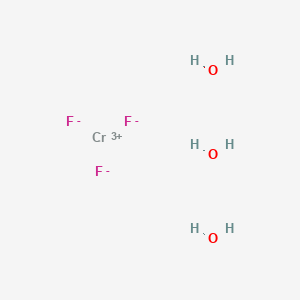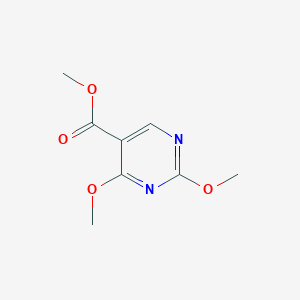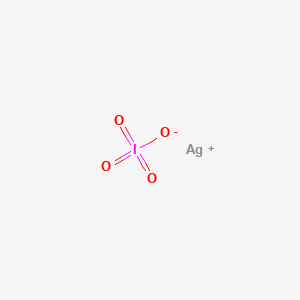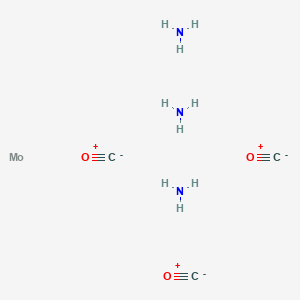
Norketobemidone
Übersicht
Beschreibung
Norketobemidone is a metabolite of ketobemidone, a powerful synthetic opioid analgesic. Ketobemidone is known for its effectiveness in managing severe pain, comparable to morphine. This compound contributes to the analgesic properties of ketobemidone and exhibits some unique pharmacological characteristics, including NMDA-antagonist properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of norketobemidone involves the N-demethylation of ketobemidone. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or other suitable reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically follows the synthesis of ketobemidone, which involves the alkylation of (3-methoxyphenyl)acetonitrile with bis(2-chloroethyl)methylamine, followed by reaction with ethylmagnesium bromide, and finally O-demethylation with hydrobromic acid . The N-demethylation step to produce this compound is then carried out under optimized conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Norketobemidone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form ketobemidone N-oxide.
Reduction: Reduction reactions can convert this compound back to ketobemidone.
Substitution: Substitution reactions can occur at the phenolic hydroxyl group or the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Ketobemidone N-oxide.
Reduction: Ketobemidone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Norketobemidone has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for studying the metabolism of ketobemidone.
Biology: Investigated for its effects on NMDA receptors and potential neuroprotective properties.
Medicine: Explored for its analgesic properties and potential use in pain management, especially in cases where other opioids are less effective.
Industry: Utilized in the development of new analgesic drugs and formulations.
Wirkmechanismus
Norketobemidone exerts its effects primarily through its action on opioid receptors. It acts as an agonist at mu-type, kappa-type, and delta-type opioid receptors, leading to analgesic effects. Additionally, this compound exhibits NMDA-antagonist properties, which may contribute to its effectiveness in managing certain types of pain that do not respond well to other opioids .
Vergleich Mit ähnlichen Verbindungen
Ketobemidone: The parent compound, also an opioid analgesic with NMDA-antagonist properties.
Morphine: A well-known opioid analgesic, but without NMDA-antagonist properties.
Methadone: Another opioid analgesic with NMDA-antagonist properties, used for pain management and opioid dependence treatment.
Uniqueness: Norketobemidone is unique due to its dual action as an opioid receptor agonist and NMDA receptor antagonist. This combination makes it particularly useful for managing pain that is resistant to other opioids. Its metabolite status also means it can provide insights into the metabolic pathways and pharmacokinetics of ketobemidone .
Eigenschaften
IUPAC Name |
1-[4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-13(17)14(6-8-15-9-7-14)11-4-3-5-12(16)10-11/h3-5,10,15-16H,2,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTDPLRIKDSWIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1(CCNCC1)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20166430 | |
| Record name | Norketobemidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15847-72-0 | |
| Record name | Norketobemidone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015847720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norketobemidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![7-methyl-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one](/img/structure/B97952.png)





